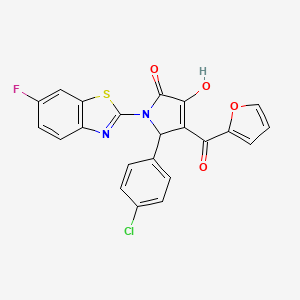

5-(4-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Description

The compound 5-(4-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one features a pyrrolin-2-one core substituted with a 4-chlorophenyl group at position 5, a 6-fluorobenzothiazole moiety at position 1, and a 2-furylcarbonyl group at position 2.

The compound’s synthesis likely involves multi-step heterocyclic condensation, leveraging halogenated aryl precursors and carbonyl coupling strategies. Crystallographic characterization, as inferred from analogous compounds (e.g., and ), would require single-crystal X-ray diffraction (SXRD) using software like SHELX .

Properties

Molecular Formula |

C22H12ClFN2O4S |

|---|---|

Molecular Weight |

454.9 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C22H12ClFN2O4S/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H |

InChI Key |

HKKWGSGXLANLIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)F)O |

Origin of Product |

United States |

Biological Activity

5-(4-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a compound of increasing interest due to its diverse biological activities. This article aims to detail its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications based on extensive research findings.

Synthesis and Structural Characteristics

The compound is synthesized using various methodologies, often involving the reaction of substituted benzothiazoles with carbonyl compounds and other electrophiles. The typical synthetic route includes the use of L-proline as an eco-friendly organocatalyst, which facilitates the formation of pyridine derivatives through Michael-type addition reactions . The molecular structure is characterized by a complex arrangement that includes a chlorophenyl group, a fluorobenzothiazole moiety, and a pyrrolinone framework, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:

- Antifungal and Antitubercular Activity : Research indicates that related compounds bearing similar structural motifs exhibit promising antifungal properties against pathogenic strains, including Mycobacterium tuberculosis H37Rv. Compounds with a pyrazole scaffold have shown significant antifungal activity, suggesting that the incorporation of the 4-chlorophenyl group may enhance this effect .

- Protein Kinase Inhibition : The compound's structural similarity to known inhibitors has led to investigations into its role as a CK-1δ inhibitor. Studies have demonstrated that derivatives with similar scaffolds exhibit potent inhibitory activity against this enzyme, with IC50 values in the low micromolar to nanomolar range. The presence of specific substituents on the benzothiazole ring can significantly influence this activity .

- Antibacterial Properties : A series of synthesized derivatives have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compounds were evaluated for their ability to inhibit urease and acetylcholinesterase (AChE), with some demonstrating strong inhibitory effects .

The mechanisms through which 5-(4-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one exerts its biological effects are multifaceted:

- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis. For instance, urease inhibition has been linked to reduced bacterial virulence.

- Interaction with Biomolecules : Binding studies involving bovine serum albumin (BSA) suggest that the compound interacts effectively with serum proteins, which may influence its bioavailability and distribution within biological systems .

- Cellular Mechanisms : Some studies indicate that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies highlight the efficacy of compounds structurally related to 5-(4-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one:

- Study on Antifungal Activity : A study evaluated various derivatives for their antifungal effects against clinical isolates. Compounds demonstrated varying degrees of inhibition, with some achieving MIC values below 10 µg/mL against resistant strains .

- In Vivo Efficacy : Animal models have been used to assess the therapeutic potential of these compounds in treating infections caused by resistant bacterial strains. Results indicated significant reductions in bacterial load compared to control groups.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Crystallinity

The target compound shares structural motifs with halogenated heterocycles reported in and . For example:

Key Observations :

- Halogen Influence : Replacing chlorine with fluorine (e.g., Compound 4 vs. 5) preserves isostructurality but subtly alters crystal packing due to differences in van der Waals radii (Cl: 1.75 Å; F: 1.47 Å). This affects solubility and thermal stability .

- Planarity : The fluorobenzothiazole group in the target compound may introduce steric hindrance, akin to the perpendicular fluorophenyl group in Compounds 4 and 5, reducing molecular planarity and influencing π-π stacking .

Spectroscopic and Computational Analysis

- Spectroscopy : IR and NMR spectra for Compounds 4 and 5 () show characteristic peaks for C-Cl (~750 cm⁻¹) and C-F (~1250 cm⁻¹) stretches, which would align with the target compound’s functional groups.

- Computational Studies : Density-functional theory (DFT) methods (e.g., B3LYP, ) could predict the electronic effects of substituents. For instance, the electron-withdrawing fluorobenzothiazole group may lower the HOMO-LUMO gap compared to triazolyl analogs, enhancing reactivity .

Implications for Material and Drug Design

- Bioactivity : While biological data are absent, the benzothiazole moiety is associated with kinase inhibition, suggesting the target compound could surpass triazolyl/pyrazolyl analogs (Compounds 4/5) in target binding due to enhanced π-stacking and hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.